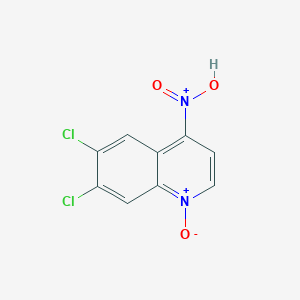
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenoxy)-2 Chloro Phenyl Ethanon, also known as Clomazone, is a herbicide that is used widely in agriculture to control the growth of weeds. It belongs to the family of chloroacetanilide herbicides and is primarily used to control broadleaf weeds and grasses in crops such as soybean, cotton, and peanuts. Clomazone is known for its high selectivity, low toxicity, and excellent residual activity.
Mecanismo De Acción
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE acts by inhibiting the biosynthesis of chlorophyll, which is essential for photosynthesis in plants. This leads to the death of the plant, as it is unable to produce the energy it needs to survive. The herbicide targets the protochlorophyllide oxidoreductase enzyme, which is involved in the biosynthesis of chlorophyll. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE binds to this enzyme, preventing it from carrying out its function, and leading to the death of the plant.
Biochemical and Physiological Effects
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has been shown to have a low toxicity in animals, and is considered safe for use in crops. The herbicide is rapidly metabolized in the liver, and is excreted in the urine. It does not accumulate in the body, and is not known to have any long-term effects on human health. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has been found to have a low environmental impact, and is considered safe for use in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has several advantages for use in laboratory experiments. It is easy to synthesize, and is relatively inexpensive. The herbicide is highly selective, and can be used to control specific types of weeds without harming the crop. However, there are also some limitations to its use. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE can be toxic to some types of plants, and may cause damage to the crop if not used correctly. It is also known to have a short residual activity, which means that it may need to be reapplied frequently to maintain its effectiveness.
Direcciones Futuras
There are several areas of future research for 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE. One area of interest is the development of new formulations of the herbicide that are more effective against resistant weeds. Another area of research is the study of the environmental impact of 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE, and how it can be used in a sustainable way. Additionally, there is a need for more research into the mechanism of action of 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE, and how it can be used to develop new herbicides that are more effective and safer for use in agriculture.
Métodos De Síntesis
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride in the presence of a base to produce 4-(4-chlorophenoxy)-2-chlorobenzoyl chloride. This intermediate is then reacted with ethyl magnesium bromide to produce the final product, 4-(4-chlorophenoxy)-2-chlorophenyl ethanone. The synthesis method is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has been extensively studied in the field of agricultural research. It is known to be effective against a wide range of weeds, including some that are resistant to other herbicides. The herbicide has been used to control weeds in crops such as soybean, cotton, and peanuts, and has been found to be safe for use in these crops. 4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE has also been shown to have a low environmental impact, making it a suitable alternative to other herbicides that are known to be harmful to the environment.
Propiedades
Número CAS |
13221-80-2 |
|---|---|
Nombre del producto |
4-(4-CHLOROPHENOXY)-2 CHLORO PHENYL ETHANONE |
Fórmula molecular |
C14H10Cl2O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



